molecular formula C26H40N2O3 B315846 N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE

N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE

Cat. No.: B315846
M. Wt: 428.6 g/mol
InChI Key: HDAVVFIZHJVTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the adamantyl amine derivative: This involves the reaction of 3,5-dimethyladamantane with an appropriate amine to form the aminoadamantane.

    Coupling with the phenoxyacetic acid derivative: The aminoadamantane is then coupled with a phenoxyacetic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-2-(4-{[(3,5-DIMETHYLADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of an adamantyl group, a tert-butyl group, and a phenoxyacetamide structure. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H40N2O3

Molecular Weight

428.6 g/mol

IUPAC Name

N-tert-butyl-2-[4-[[(3,5-dimethyl-1-adamantyl)amino]methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C26H40N2O3/c1-23(2,3)28-22(29)14-31-20-8-7-18(9-21(20)30-6)13-27-26-12-19-10-24(4,16-26)15-25(5,11-19)17-26/h7-9,19,27H,10-17H2,1-6H3,(H,28,29)

InChI Key

HDAVVFIZHJVTTD-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC(=C(C=C4)OCC(=O)NC(C)(C)C)OC)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC(=C(C=C4)OCC(=O)NC(C)(C)C)OC)C

Origin of Product

United States

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